molecular formula C6H10O5S2 B1329653 Bis(vinylsulfonylmethyl) ether CAS No. 26750-50-5

Bis(vinylsulfonylmethyl) ether

Cat. No.: B1329653
CAS No.: 26750-50-5
M. Wt: 226.3 g/mol
InChI Key: KAMCBFNNGGVPPW-UHFFFAOYSA-N
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Description

Bis(vinylsulfonylmethyl) ether is an organic compound with the molecular formula C6H10O5S2 and a molecular weight of 226.27 g/mol. It is a colorless liquid with a pungent odor and is known for its high reactivity due to the presence of vinyl sulfone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(vinylsulfonylmethyl) ether can be synthesized through the reaction of bis(chloromethyl) ether with sodium vinyl sulfonate in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the substitution of chlorine atoms with vinyl sulfone groups.

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining a high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(vinylsulfonylmethyl) ether undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the vinyl sulfone groups to sulfonyl groups.

    Substitution: The vinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonyl compounds, and various substituted products depending on the nucleophile used .

Scientific Research Applications

Bis(vinylsulfonylmethyl) ether has a wide range of applications in scientific research, including:

    Chemistry: It is used as a cross-linking agent in polymer chemistry and as a reagent in organic synthesis.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, due to its ability to form stable covalent bonds with thiol and amine groups.

    Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bis(vinylsulfonylmethyl) ether involves the formation of covalent bonds with nucleophilic groups in target molecules. The vinyl sulfone groups react with thiol and amine groups, leading to the formation of stable sulfonyl linkages. This reactivity makes it a valuable tool in the modification of biomolecules and the development of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis(vinylsulfonylmethyl) ether include:

    Divinyl sulfone: Another compound with two vinyl sulfone groups, used in similar applications.

    Bis(2-vinylsulfonylethyl) ether: A related compound with a similar structure and reactivity.

Uniqueness

This compound is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical modifications, such as in the synthesis of complex organic molecules and the modification of biomolecules .

Properties

IUPAC Name

1-(ethenylsulfonylmethoxymethylsulfonyl)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5S2/c1-3-12(7,8)5-11-6-13(9,10)4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMCBFNNGGVPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)COCS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051942
Record name Bis(vinylsulphonylmethyl) ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26750-50-5
Record name 1,1′-[Oxybis(methylenesulfonyl)]bis[ethene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26750-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1,1'-(oxybis(methylenesulfonyl))bis-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1'-[oxybis(methylenesulfonyl)]bis-
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Record name Bis(vinylsulphonylmethyl) ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(vinylsulphonylmethyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.584
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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